

An In-depth Technical Guide to 3'-(Trifluoromethyl)biphenyl-3-carboxylic Acid

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Compound of Interest

Compound Name: 3'-(Trifluoromethyl)biphenyl-3-carboxylic acid

Cat. No.: B071586

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3'-(Trifluoromethyl)biphenyl-3-carboxylic acid**. The information is intended for professionals in the fields of chemical research, drug discovery, and materials science.

Core Chemical Properties

While specific experimental data for **3'-(Trifluoromethyl)biphenyl-3-carboxylic acid** is not widely available in public databases, its properties can be inferred from structurally related compounds. The biphenyl core provides rigidity, while the carboxylic acid group offers a site for derivatization and influences solubility. The trifluoromethyl group significantly impacts the electronic properties and lipophilicity of the molecule.

Table 1: Calculated Physicochemical Properties of **3'-(Trifluoromethyl)biphenyl-3-carboxylic acid**

Property	Value	Source
Molecular Formula	C ₁₄ H ₉ F ₃ O ₂	-
Molecular Weight	266.22 g/mol	[1]
XLogP3	4.6	Calculated
Hydrogen Bond Donor Count	1	Calculated
Hydrogen Bond Acceptor Count	2	Calculated
Rotatable Bond Count	2	Calculated

Note: The XLogP3 value is an estimation of the octanol-water partition coefficient and suggests that the compound is relatively lipophilic.

Spectroscopic Data

Detailed experimental spectroscopic data for **3'-(Trifluoromethyl)biphenyl-3-carboxylic acid** is not readily available in the searched literature. However, based on the analysis of its constituent parts, the expected spectral characteristics are as follows:

- ¹H NMR:** The spectrum would be complex due to the presence of two substituted benzene rings. Signals would be expected in the aromatic region (approximately 7.0-8.5 ppm). The protons on the carboxylic acid-bearing ring would likely show distinct splitting patterns influenced by the carboxylic acid and the other phenyl ring. Similarly, the protons on the trifluoromethyl-substituted ring would exhibit coupling patterns characteristic of a meta-substituted benzene ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
- ¹³C NMR:** The spectrum would show 14 distinct carbon signals. The carbonyl carbon of the carboxylic acid would be found in the range of 165-175 ppm. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would resonate in the typical range of 120-140 ppm.
- ¹⁹F NMR:** A single resonance would be expected for the -CF₃ group.

- **Mass Spectrometry:** The molecular ion peak $[M]^+$ would be observed at $m/z = 266.22$. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the biphenyl bond.
- **Infrared (IR) Spectroscopy:** Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (around $2500\text{--}3300\text{ cm}^{-1}$), a strong C=O stretch (around 1700 cm^{-1}), and C-F stretching vibrations (around $1100\text{--}1300\text{ cm}^{-1}$).

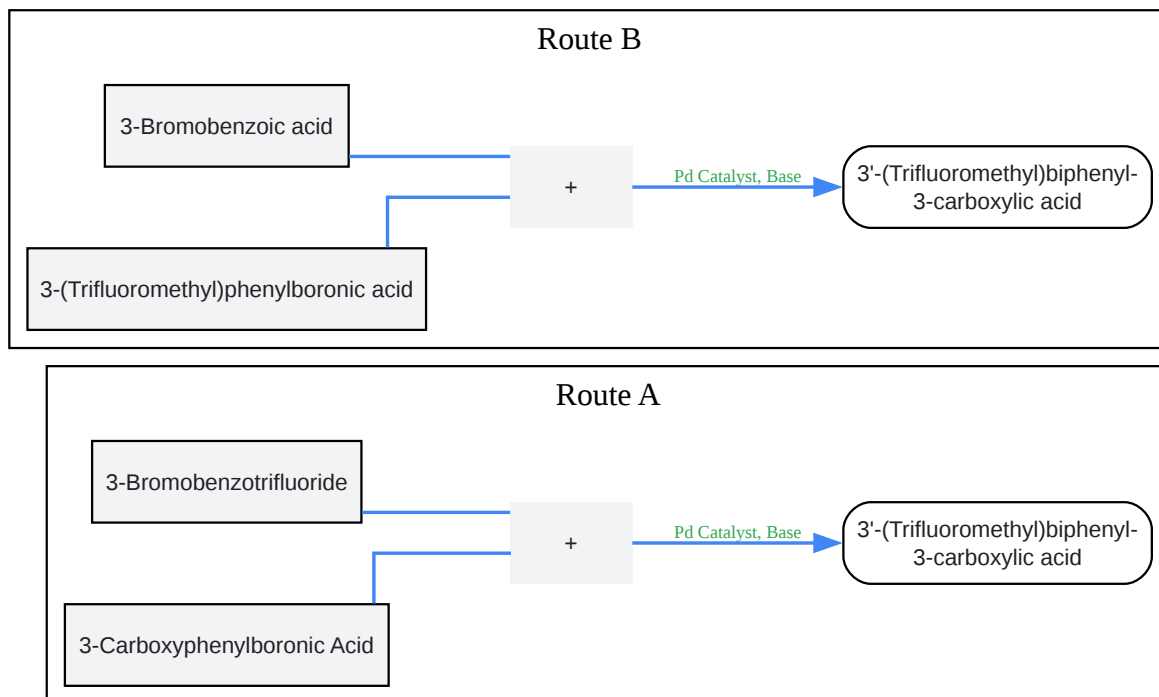
Synthesis and Experimental Protocols

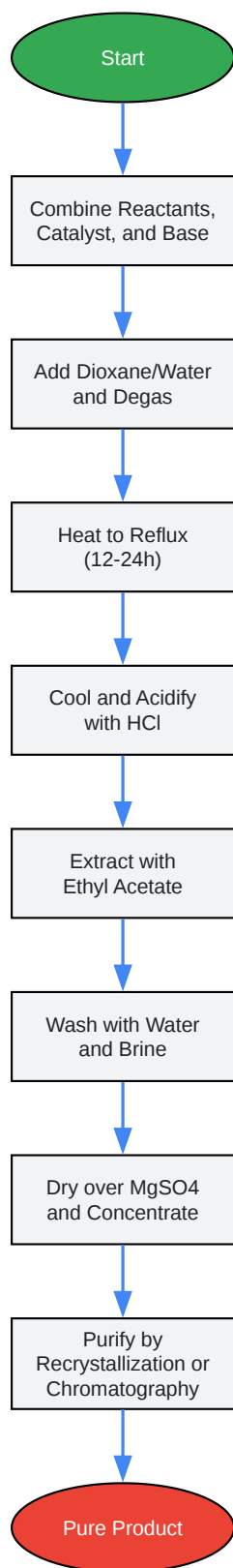
The most common and versatile method for the synthesis of unsymmetrical biphenyls, such as **3'-(Trifluoromethyl)biphenyl-3-carboxylic acid**, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.

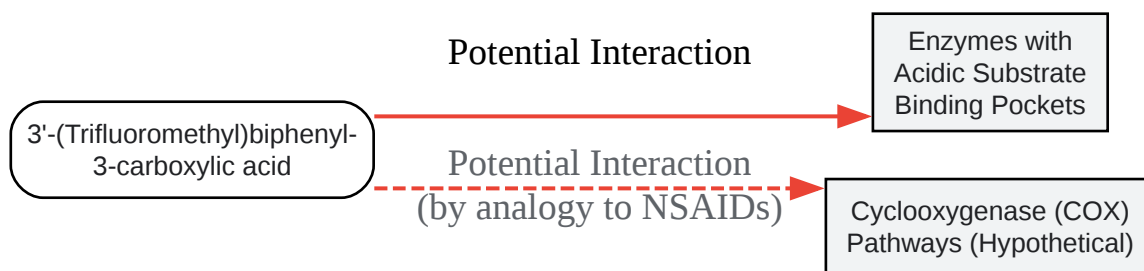
General Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis of **3'-(Trifluoromethyl)biphenyl-3-carboxylic acid** can be envisioned through two primary Suzuki-Miyaura coupling strategies:

Route A: Coupling of 3-carboxyphenylboronic acid with 3-bromobenzotrifluoride. Route B: Coupling of 3-(trifluoromethyl)phenylboronic acid with 3-bromobenzoic acid.







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References

- 1. scbt.com [scbt.com]
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